trans-Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride
Overview
Description
Trans-Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride, also known by its CAS Number 1398504-05-6, is a synthetic organic compound . It is a white to yellow solid with a molecular weight of 284.79 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H/t12-,13-;/m0./s1
. This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.79 . It is a white to yellow solid . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Donepezil Hydrochloride
Donepezil hydrochloride, a significant compound in the treatment of Alzheimer's disease, is synthesized from methyl piperidine-4-carboxylate, which undergoes a series of chemical reactions including N-benzylation and Swern oxidation. This process illustrates the critical role of piperidine derivatives in medicinal chemistry (Bing, 2005).
Asymmetric Benzylation in Synthesis
The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a process key in the production of biologically active compounds, demonstrates the importance of these compounds in creating chiral 3-benzylpiperidine backbones. This method provides a route to synthesize compounds with potential biological activities (Wang, Zhao, Xue, & Chen, 2018).
Transformation into trans-and cis-2-arylpiperidine-3-carboxylates
The transformation of arylmethylideneamines into trans-methyl 1-alkyl-2-arylpiperidine-3-carboxylates highlights the versatility of these compounds in synthesizing various molecular structures. These transformations are significant for producing compounds with varied chemical properties and potential pharmacological applications (D’hooghe, Dejaegher, & Kimpe, 2008).
Synthesis of trans-3-amino-1-benzylpiperidin-4-ols
The synthesis of trans-3-amino-1-benzylpiperidin-4-ols showcases the potential of these compounds as intermediates for antitumor alkaloids. The regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine is a significant step in creating stereochemical analogues of certain alkaloids (Grishina et al., 2017).
Development of Novel Tetrahydroisoquinolinones
The synthesis of novel tetrahydroisoquinolinones using a diastereoselective reaction highlights the application of these piperidine derivatives in creating compounds with pharmacological interest. This includes the incorporation of various pharmacophoric substituents for potential medical applications (Kandinska, Kozekov, & Palamareva, 2006).
Synthesis of Piperidinones as SP Antagonists
The preparation of substituted piperidinones shares similarities with common SP antagonists, indicating potential activities in this domain. The synthesis of these compounds from piperidine-3-carboxylic acid is an example of how these derivatives can be applied in developing new pharmacological agents (Burdzhiev & Stanoeva, 2010).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H/t12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLOUBQBCYCEN-QNTKWALQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(CC[C@@H]1N)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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